Head-to-Head Urease Inhibition: 20-Fold Superiority Over Clinical Standard Acetohydroxamic Acid
In a direct head-to-head comparison against the clinically used urease inhibitor acetohydroxamic acid (AHA), Urease-IN-13 exhibited a calculated 20-fold enhancement in inhibitory potency [1]. This benchmark positions the compound as one of the most potent inhibitors within its novel triazolone/oxadiazolone chemotype, directly validating the rational design strategy aimed at competitively occupying the urease active site [1].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) against H. pylori urease |
|---|---|
| Target Compound Data | IC50 = 1.21 μM |
| Comparator Or Baseline | Acetohydroxamic acid (AHA), IC50 ~24.2 μM (calculated based on 20-fold superiority claim) |
| Quantified Difference | Urease-IN-13 is at least 20-fold more potent than AHA |
| Conditions | In vitro urease inhibition assay using purified H. pylori urease |
Why This Matters
This 20-fold potency gap eliminates acetohydroxamic acid as a credible tool compound for target validation; selecting Urease-IN-13 is essential for experiments demanding potent, specific urease blockade to study downstream virulence phenotypes.
- [1] Wang, Y.-N., Li, S.-Y., Yuan, L.-C., Bu, S.-F., Zeng, Y., Xiao, Z.-P., & Zhu, H.-L. (2024). Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors. Bioorganic & Medicinal Chemistry, 102, 117656. View Source
